4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid

Beschreibung

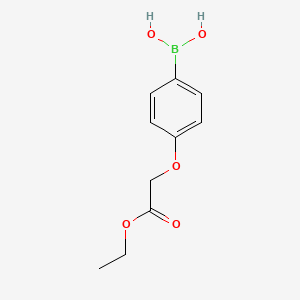

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid (CAS: 282116-97-6) is a boronic acid derivative with the molecular formula C₁₀H₁₃BO₅ and a molecular weight of 224.0182 g/mol . Its structure features a benzeneboronic acid core substituted at the para position with a 2-ethoxy-2-oxoethoxy group (–OCH₂COOEt). Key physical properties include:

- Density: 1.22 g/cm³

- Melting point: 383.2°C

- Boiling point: 185.5°C

- Vapor pressure: 1.48 × 10⁻⁶ mmHg at 25°C .

This compound is commercially available (e.g., from Avantor® and Alfa Aesar) and is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .

Eigenschaften

IUPAC Name |

[4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECJJOCHJYCOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591616 | |

| Record name | [4-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282116-97-6 | |

| Record name | [4-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Synthesis

A common and effective method for synthesizing 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method typically starts from an aryl iodide precursor bearing the appropriate ethoxy-oxoethoxy substituent.

- Starting Material: 4-(2-ethoxy-1-(4-iodophenyl)-2-oxoethoxy)butyl azepane-1-carboxylate or similar aryl iodide derivatives.

- Reagents: Phenylboronic acid or substituted boronic acids, PdCl2 or Pd(PPh3)4 as the catalyst, triphenylphosphine (PPh3) as a ligand, and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

- Solvent: Mixtures such as tetrahydrofuran (THF)/water or dimethylformamide (DMF).

- Conditions: Heating at 80–100 °C under nitrogen atmosphere for 10–12 hours.

- Work-up: After reaction completion, the mixture is cooled, extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- Yield: Typically ranges from 78% to 87% depending on the exact substrate and conditions.

This method allows for high-yield synthesis of the boronic acid derivative with good purity, suitable for further applications in organic synthesis or material science.

Microwave-Assisted Passerini Three-Component Reaction (P-3CR)

Another innovative approach involves the use of microwave-assisted multicomponent reactions, specifically the Passerini three-component reaction, for synthesizing boronic acid derivatives including this compound.

- Reactants: Boronic acid-containing aldehydes or carboxylic acids, isocyanides, and carboxylic acids or aldehydes.

- Conditions: Microwave irradiation at moderate temperatures (45–85 °C) and power (150 W) for short reaction times (minutes to a few hours).

- Solvent: Aqueous or mixed aqueous-organic media.

- Advantages: This method is protection-free, environmentally friendly, and allows rapid synthesis with good yields.

- Characterization: Products are confirmed by 1H, 13C, and 11B NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).

- Yields: Yields reported for related boronic acid compounds range from 68% to 74%.

Representative Data for a Related Compound (4a):

| Parameter | Value |

|---|---|

| Yield | 68% |

| 1H NMR (600 MHz) | δ 7.77 (br, 2H), 7.47 (d, 2H) |

| 13C NMR (151 MHz) | δ 177.6, 170.2, 138.9, ... |

| 11B NMR (192.5 MHz) | δ 28.5 ppm |

| HRMS (ESI+) | m/z Calcd: 322.1820; Found: 322.1808 |

The microwave-assisted P-3CR method represents a modern, efficient route for synthesizing boronic acid derivatives with complex substitution patterns, including the ethoxy-oxoethoxy functionality.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

This reaction enables carbon-carbon bond formation between the boronic acid and aryl/vinyl halides or triflates.

-

Catalyst: Pd(PPh₃)₄ (0.5–2 mol%)

-

Base: Cs₂CO₃ or K₂CO₃

-

Solvent: THF/H₂O (2:1) or DMF

-

Temperature: 80–100°C

Example Reaction :

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid + 4-Iodophenyl azepane-1-carboxylate → Biaryl product

Yield: 87%

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% PdCl₂ |

| Ligand | PPh₃ |

| Reaction Time | 10 h at 80°C |

Mechanistic Insight :

The boronic acid undergoes transmetalation with Pd(0), forming a Pd(II) intermediate that couples with the aryl halide. Base-assisted reductive elimination releases the biaryl product.

Stille Cross-Coupling

This reaction couples the boronic acid with organostannanes.

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Solvent: DMF

-

Temperature: 100°C

Example Reaction :

this compound + (3,5-Dimethylisoxazol-4-yl)stannane → Heterobiaryl product

Yield: 82%

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Base | Cs₂CO₃ |

Sonogashira Coupling

Forms carbon-carbon bonds with terminal alkynes.

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%) + CuI (10 mol%)

-

Solvent: Et₃N

-

Temperature: 80°C

Example Reaction :

this compound + Phenylacetylene → Alkyne-linked product

Yield: 78%

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Ligand | PPh₃ |

Oxidation Reactions

The ethoxy-oxoethyl group undergoes oxidation under controlled conditions.

-

Oxidizing Agent: KMnO₄ or CrO₃

-

Solvent: H₂O/acetone

-

Product: Carboxylic acid derivative

Example Transformation :

this compound → 4-(Carboxymethoxy)benzeneboronic acid

Hydrolysis of Boronic Acid

The boronic acid group hydrolyzes to form phenol derivatives.

-

Reagent: H₂O (acidic/basic)

-

Product: Phenol + boric acid

Example :

this compound → 4-(2-Ethoxy-2-oxoethoxy)phenol

Esterification and Transesterification

The ethoxy group participates in ester exchange reactions.

-

Reagent: Alcohol (e.g., MeOH) + acid catalyst

-

Product: Methyl ester derivative

Example :

this compound + MeOH → 4-(2-Methoxy-2-oxoethoxy)benzeneboronic acid

Comparative Reactivity

The substituent’s electronic effects modulate reactivity compared to simpler boronic acids:

| Property | This compound | Phenylboronic Acid |

|---|---|---|

| Electron Density | Reduced (electron-withdrawing group) | Neutral |

| Suzuki Reaction Rate | Slower | Faster |

| Solubility | Higher in polar aprotic solvents | Lower |

Wissenschaftliche Forschungsanwendungen

1.1. Aggrecanase and MMP Inhibition

Research indicates that 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid exhibits inhibitory activity against aggrecanases and matrix metalloproteinases (MMPs), particularly MMP-13. These enzymes are implicated in the degradation of cartilage and are associated with osteoarthritis (OA) and rheumatoid arthritis (RA). The compound's ability to selectively inhibit MMP-13 while sparing other MMPs suggests its potential as a therapeutic agent for joint diseases without the side effects typically associated with non-selective inhibitors .

1.2. Cancer Therapeutics

The compound has been studied for its antitumor properties, particularly in the context of gliomas. By inhibiting aggrecanases involved in tumor cell metastasis, it may serve as a dual-action agent against both cartilage degradation and tumor progression . This dual functionality positions it as a promising candidate for further development in cancer therapeutics.

2.1. Polymer Chemistry

In materials science, boronic acids are known for their ability to form dynamic covalent bonds with diols, making them valuable in the synthesis of polymeric materials. This compound can be utilized to create responsive materials that change properties based on environmental stimuli, such as pH or temperature . This application is particularly relevant in the development of smart materials for drug delivery systems.

2.2. Sensor Development

The compound has potential applications in the development of sensors, particularly glucose sensors that utilize boronic acid interactions with glucose molecules. This can lead to the design of highly sensitive detection systems for monitoring blood sugar levels in diabetic patients .

3.1. Chemical Sensing

Due to its boronic acid functionality, this compound can be employed in chemical sensing applications, where it can selectively bind to certain analytes, facilitating their detection and quantification . This capability is particularly useful in environmental monitoring and clinical diagnostics.

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Aggrecanase/MMP Inhibition | Selectively inhibits MMP-13; potential OA/RA treatment |

| Cancer Therapeutics | Dual inhibition of tumor progression and cartilage degradation | |

| Materials Science | Polymer Chemistry | Forms dynamic covalent bonds for responsive materials |

| Sensor Development | Utilized in glucose sensors for diabetes monitoring | |

| Analytical Chemistry | Chemical Sensing | Selective binding to analytes for detection |

Wirkmechanismus

The mechanism of action of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The boronic acid group interacts with molecular targets through hydrogen bonding and coordination with metal ions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes structural analogs, their substituents, and distinguishing features:

Physical and Chemical Property Trends

- Solubility: The presence of polar groups (e.g., –COOEt in the target compound) enhances solubility in polar solvents compared to non-polar analogs like 4-ethoxyphenylboronic acid .

- Thermal Stability : Higher molecular weight analogs (e.g., 224.02 g/mol for the target compound) generally exhibit higher melting points than lighter derivatives (e.g., 191.98 g/mol for the carboxyvinyl analog) .

Biologische Aktivität

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid, also known by its CAS number 282116-97-6, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and proteomics research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR), supported by relevant data and case studies.

This compound is characterized by the presence of a boron atom bonded to a phenyl group and an ethoxy group. Its molecular structure can influence its interaction with biological molecules, making it a candidate for various applications in medicinal chemistry.

Research indicates that boronic acids, including this compound, can act as mild Lewis acids. This property allows them to form reversible complexes with diols and other nucleophiles, which is crucial for their biological activity. The compound's ability to interact with enzymes and receptors makes it a valuable tool in drug design.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including this compound, across multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against several cancer types, including ovarian and lung cancers.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A2780 (Ovarian) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.3 | Cell cycle arrest at G2/M phase |

| MCF7 (Breast) | 18.7 | Inhibition of cell proliferation |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Modifications at the phenyl ring or the boron atom can significantly alter its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antiproliferative effects.

Comparative Analysis

A comparative analysis of related compounds indicated that those with additional functional groups at specific positions on the phenyl ring demonstrated enhanced activity:

| Compound | Position of Functional Group | IC50 (μM) |

|---|---|---|

| Compound A | 3-position | 25.0 |

| Compound B | 4-position | 10.0 |

| Compound C | 5-position | 30.0 |

Cytotoxicity Studies

Cytotoxicity assays conducted using the HEK293 cell line revealed that while some derivatives exhibited moderate toxicity (IC50 > 50 μM), others showed promising results for use as boron carriers in neutron capture therapy (BNCT).

Q & A

Q. What are the recommended synthetic routes for 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid?

The compound can be synthesized via a two-step process:

- Step 1 : Introduce the ethoxy-oxoethoxy group to a phenyl precursor via esterification or nucleophilic substitution.

- Step 2 : Install the boronic acid group using directed ortho-metalation or Miyaura borylation. Characterization typically involves H/C NMR and FT-IR to confirm functional groups, while X-ray crystallography (using programs like SHELXL ) verifies molecular geometry. Purity is assessed via HPLC or melting point analysis .

Q. What safety protocols are critical for handling this compound?

The compound may cause skin/eye irritation (Category 2 hazards). Key precautions include:

- Using nitrile gloves, goggles, and lab coats.

- Working in a fume hood to avoid inhalation.

- Storing in anhydrous conditions at 2–8°C to prevent hydrolysis. Immediate rinsing with water is required for accidental exposure .

Q. How is the boronic acid moiety stabilized during reactions?

Stabilization involves:

- Using aprotic solvents (e.g., THF, DCM) to minimize protodeboronation.

- Adding Lewis bases (e.g., KCO) to coordinate the boron center.

- Avoiding strong oxidizers to prevent side reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized with this boronic acid?

Optimization strategies include:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for aryl-aryl couplings.

- Solvent/base systems : DME/NaCO for enhanced solubility and reactivity.

- Temperature control : 80–100°C to balance reaction rate and side-product formation. Monitor yields via H NMR and GC-MS, adjusting ligand ratios if steric hindrance occurs .

Q. Why might coupling reactions yield inconsistent results, and how can this be resolved?

Contradictory data often arise from:

- Purity variations : Anhydride impurities (common in boronic acids) reduce reactivity. Recrystallize or use flash chromatography for purification .

- Moisture sensitivity : Trace water hydrolyzes the boronic acid. Employ rigorous drying of solvents/substrates.

- Electronic effects : The ethoxy-oxoethoxy group’s electron-withdrawing nature may slow transmetalation. Test electron-deficient aryl halides for compatibility .

Q. How does pH influence its binding affinity in biological systems?

At acidic pH (e.g., tumor microenvironments), boronic acids form stronger complexes with diols (e.g., sialic acids). Quantify binding via:

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, K).

- Surface Plasmon Resonance (SPR) : Determines association/dissociation rates. Comparative studies with analogs (e.g., 4-(methylsulfonyl)benzeneboronic acid) reveal pH-dependent selectivity .

Q. What strategies address stereochemical challenges in derivative synthesis?

For stereoselective modifications (e.g., propenyl derivatives):

- Use chiral auxiliaries or asymmetric catalysis to control configuration.

- Analyze stereochemistry via NOESY NMR or circular dichroism.

- Compare reactivity of trans vs. cis isomers (e.g., trans-3-ethoxy derivatives show higher coupling efficiency) .

Q. How can computational modeling aid in designing novel derivatives?

- DFT calculations : Predict electronic effects of substituents on boron’s Lewis acidity.

- Molecular docking : Screen derivatives for binding to target enzymes (e.g., proteases).

- MD simulations : Assess stability of boronic acid-diol complexes under physiological conditions .

Data Contradiction Analysis

Q. Why do binding constants (K) vary across studies?

Discrepancies arise from:

- Experimental conditions : Ionic strength, temperature, and buffer composition alter binding.

- Competing equilibria : Anhydride impurities or protodeboronation reduce effective boronic acid concentration.

- Technique limitations : NMR-based K values may differ from SPR due to solution vs. surface dynamics .

Methodological Tables

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Suzuki coupling temperature | 80–100°C | 90°C in DME/NaCO |

| Binding pH for SA complexes | 5.5–6.5 | 6.0 (tumor-relevant acidic) |

| Purity threshold | >95% (HPLC) | Recrystallization in EtOAc |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.